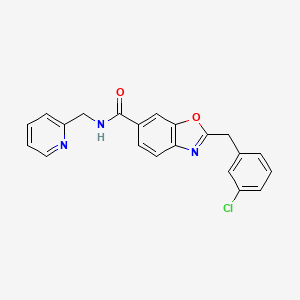![molecular formula C21H30N2O2 B6027544 3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine](/img/structure/B6027544.png)
3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine, also known as MPDC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPDC is a piperidine derivative that has been studied for its ability to modulate certain neurotransmitter receptors, making it a promising candidate for the treatment of various neurological disorders.
作用機序
The mechanism of action of 3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine involves its ability to modulate certain neurotransmitter receptors, including the dopamine D2 receptor and the glutamate NMDA receptor. By binding to these receptors, this compound can alter the activity of the neurotransmitters that they regulate, leading to changes in neuronal signaling and ultimately, changes in behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied, depending on the specific receptor that it is modulating. However, some of the potential effects of this compound include changes in dopamine and glutamate signaling, alterations in neuronal excitability, and changes in synaptic plasticity.
実験室実験の利点と制限
One of the main advantages of using 3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine in lab experiments is its ability to selectively modulate certain neurotransmitter receptors, allowing for precise control over the experimental conditions. However, one limitation of using this compound is that its effects may be dependent on the specific experimental conditions, such as the dose and route of administration.
将来の方向性
There are several potential future directions for research on 3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine, including the development of more selective modulators of specific neurotransmitter receptors, the investigation of this compound's effects on other neurological disorders, and the exploration of its potential as a tool for studying neuronal signaling and plasticity. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential advantages and limitations for use in lab experiments.
合成法
The synthesis of 3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine involves several steps, including the reaction of 2-(1-piperidinyl)acetic acid with 3-methoxyaniline to form the corresponding amide. This amide is then reduced with sodium borohydride to yield the desired piperidine derivative, this compound.
科学的研究の応用
3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. One area of research has been the use of this compound as a modulator of the dopamine D2 receptor, which is involved in the regulation of mood, reward, and motivation. This compound has also been studied for its potential as a treatment for schizophrenia, due to its ability to modulate the glutamate NMDA receptor.
特性
IUPAC Name |
(3-methoxypiperidin-1-yl)-(2-piperidin-1-yl-1,3-dihydroinden-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-25-19-10-7-11-22(16-19)20(24)21(23-12-5-2-6-13-23)14-17-8-3-4-9-18(17)15-21/h3-4,8-9,19H,2,5-7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIUQULYGWOWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)C2(CC3=CC=CC=C3C2)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6027470.png)
![N-cyclopropyl-3-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B6027478.png)
![N-(4-fluorobenzyl)-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6027485.png)
![ethyl N-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)carbonyl]glycinate](/img/structure/B6027489.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclobutanecarboxamide](/img/structure/B6027497.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[1-(3-methylphenyl)-4-piperidinyl]acetamide](/img/structure/B6027499.png)
![(3'R*,4'R*)-1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6027502.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6027508.png)
![6-amino-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6027516.png)

![6-[(1-cyclopropylethyl)amino]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B6027530.png)
![2-(1H-imidazol-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6027549.png)

